4-(1-Ethoxyethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-ethoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-9(2)14-11-6-4-10(8-12)5-7-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJHFTYZTDRBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 4 1 Ethoxyethoxy Benzaldehyde and Analogues
Direct Acetalization Routes
The most common and direct method for the synthesis of 4-(1-ethoxyethoxy)benzaldehyde involves the acid-catalyzed addition of an alcohol to a vinyl ether, a process known as acetalization. rsc.org
Acid-Catalyzed Condensation of Ethoxyethene with Hydroxybenzaldehyde Precursors
The primary route to this compound is the reaction of 4-hydroxybenzaldehyde (B117250) with ethyl vinyl ether (ethoxyethene). This reaction is catalyzed by an acid, which protonates the ethoxyethene, making it susceptible to nucleophilic attack by the hydroxyl group of the benzaldehyde (B42025).
A similar methodology has been documented for the synthesis of analogous compounds. For instance, 3-ethoxy-4-(1-ethoxyethoxy)benzaldehyde is synthesized by reacting 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with ethoxyethene in the presence of an acid catalyst. google.com This reaction underscores the general applicability of this method for a range of substituted hydroxybenzaldehydes. The synthesis of 2,6-bis(1-ethoxyethoxy)benzaldehyde also follows a similar principle, where both hydroxyl groups of 2,6-dihydroxybenzaldehyde (B146741) are protected using ethoxyethene. google.com
Optimization of Reaction Conditions: Catalyst Selection, Solvent Effects, Stoichiometry, and Temperature Control
The efficiency of the acetalization reaction is highly dependent on several factors, including the choice of catalyst, solvent, the stoichiometry of the reactants, and temperature.
Catalyst Selection: A variety of acid catalysts can be employed for this transformation. Common choices include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as sulfonic acids such as p-toluenesulfonic acid (p-TsOH). thieme-connect.dewhiterose.ac.uk The selection of the catalyst can influence the reaction rate and the potential for side reactions. For example, in the synthesis of 3-ethoxy-4-(1-ethoxyethoxy)benzaldehyde, 37% hydrochloric acid was used effectively. google.com
Stoichiometry: The molar ratio of the reactants is a crucial parameter to control. Typically, an excess of the vinyl ether is used to drive the reaction towards the product and to compensate for any potential polymerization of the vinyl ether.
Temperature Control: Acetalization reactions are often performed at low to ambient temperatures to minimize side reactions. In the synthesis of 3-ethoxy-4-(1-ethoxyethoxy)benzaldehyde, the reaction was conducted at 20°C. google.com Careful temperature control is also important for safety, as the reaction of ethoxyethene with strong acids can be highly exothermic.
A representative example of the synthesis of an analogue, 3-ethoxy-4-(1-ethoxyethoxy)benzaldehyde, is detailed in the table below.
| Parameter | Condition |
| Precursor | 3-Ethoxy-4-hydroxybenzaldehyde |
| Reagent | Ethoxyethene |
| Catalyst | 37% Hydrochloric Acid |
| Solvent | Dichloromethane |
| Temperature | 20°C |
| Reaction Time | 2 hours, then left for three days |
Process Analytical Technology (PAT) for Monitoring Reaction Progress and Yields
Process Analytical Technology (PAT) involves the use of in-situ analytical techniques to monitor and control manufacturing processes in real-time. For the synthesis of this compound, PAT can be instrumental in ensuring reaction completion, optimizing yield, and enhancing safety.
Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful PAT tools. researchgate.net These techniques can be used to monitor the disappearance of the hydroxyl group of the starting material and the appearance of the characteristic ether and acetal (B89532) bands of the product. This real-time monitoring allows for precise determination of the reaction endpoint, preventing unnecessary extensions of reaction time or premature quenching. By tracking the concentration of reactants and products, yields can be estimated in real-time, allowing for adjustments to be made to optimize the process.
Alternative Synthetic Approaches to Ethoxyethoxy-Substituted Aromatics
While direct acetalization is a primary route, other synthetic strategies can be employed to generate ethoxyethoxy-substituted aromatics, including positional isomers and related compounds.
Synthesis of Positional Isomers and Related Acetal Compounds
The synthesis of positional isomers, such as 2-(1-ethoxyethoxy)benzaldehyde and 3-(1-ethoxyethoxy)benzaldehyde, can be achieved using the same fundamental acid-catalyzed reaction between the corresponding hydroxybenzaldehyde isomer and ethoxyethene. The reactivity of the hydroxyl group can be influenced by its position on the aromatic ring due to electronic and steric effects.
For instance, the synthesis of 2-(hydroxyethoxy)phenyl benzimidazoles has been reported to proceed via the initial synthesis of 2-(hydroxyethoxy)benzaldehyde. researchgate.net This indicates that the ortho-hydroxybenzaldehyde can be effectively protected. Another related compound, 3-(1-ethoxyethoxy)-2-methylbutane-1,4-diol, has been identified in ethanolic extracts of Cyathea gigantea, suggesting natural or synthetic pathways to similar structures. researchgate.net
An alternative to direct acetalization is the Williamson ether synthesis. This method involves the reaction of a sodium phenoxide with an alkyl halide. For example, 4-hydroxybenzaldehyde can be deprotonated with a base to form the corresponding phenoxide, which can then be reacted with 1-chloro-1-ethoxyethane (B1615817) to form this compound. This method, however, can be less atom-economical due to the formation of a salt byproduct. francis-press.com
Comparison of Synthetic Efficiency, Atom Economy, and Green Chemistry Principles
Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. chembam.com The acid-catalyzed addition of ethoxyethene to 4-hydroxybenzaldehyde is an addition reaction and thus has a theoretical atom economy of 100%, as all atoms from both reactants are incorporated into the final product.
E-Factor: The E-factor is the ratio of the mass of waste generated to the mass of the desired product. For the direct acetalization route, the primary waste is the catalyst (if not recycled) and solvent. In contrast, the Williamson ether synthesis generates a salt byproduct (e.g., sodium chloride), which contributes to a higher E-factor, making it a less environmentally friendly option.
The table below provides a conceptual comparison of the two main synthetic routes to this compound based on green chemistry principles.
| Metric | Direct Acetalization | Williamson Ether Synthesis |
| Atom Economy | 100% (theoretical) | < 100% (due to salt byproduct) |
| Byproducts | Minimal (catalyst) | Stoichiometric salt formation |
| Solvent/Reagent Use | Can be performed with excess vinyl ether as solvent | Requires stoichiometric base and solvent |
| Overall "Greenness" | Generally considered greener | Less green due to waste generation |
Novel Catalyst Systems for Enhanced Reaction Performance
The synthesis of this compound and its analogues typically involves the protection of a phenolic hydroxyl group as an acetal. This is commonly achieved by reacting the corresponding phenol (B47542) with an enol ether, such as ethyl vinyl ether, in the presence of an acid catalyst. google.comgoogleapis.com While traditional methods often employ strong mineral acids like hydrochloric acid (HCl), contemporary research focuses on developing novel catalyst systems to enhance reaction performance, improve sustainability, and simplify purification processes. googleapis.combeilstein-journals.orgscirp.org These advanced systems are designed to offer milder reaction conditions, greater efficiency, and superior catalyst reusability.
The drive towards more environmentally benign and efficient chemical processes has led to the exploration of heterogeneous acid catalysts for the protection of phenols. beilstein-journals.orgscirp.org These solid-supported catalysts provide significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosive and environmental impact. scirp.org
Several innovative catalytic systems have been successfully applied to the analogous tetrahydropyranylation of alcohols and phenols, a reaction that shares a common mechanism with the formation of 1-ethoxyethoxy ethers. These systems represent the forefront of catalytic design for this type of transformation. For instance, ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂) has been demonstrated as a highly efficient and recyclable heterogeneous catalyst. beilstein-journals.org This catalyst promotes the protection of various alcohols and phenols in high yields under mild conditions and can be used in greener ethereal solvents like cyclopentyl methyl ether or 2-methyltetrahydrofuran. beilstein-journals.org The simple filtration to recover the catalyst and the versatility of the solvents make this system particularly attractive for multi-step syntheses. beilstein-journals.org
Other notable developments include the use of metal-based catalysts and modified natural materials. Bismuth triflate has been shown to efficiently catalyze the protection of alcohols and phenols under solvent-free conditions. organic-chemistry.org This catalyst is relatively non-toxic and insensitive to air and small amounts of moisture. organic-chemistry.org Similarly, the CeCl₃·7H₂O/NaI system is effective for the tetrahydropyranylation of alcohols and phenols, also under solvent-free conditions, highlighting a move towards minimizing solvent waste. organic-chemistry.org
Clays and zeolites have also been adapted as effective, low-cost, and environmentally friendly catalysts. Silicotungstic acid modified bentonite (B74815) is a reusable and efficient catalyst for the synthesis of acetals, providing excellent yields. scirp.org Zeolite H-beta offers another alternative, providing short reaction times, mild conditions, and high yields, with the added benefit of being recyclable. organic-chemistry.org A mixture of silica with calcium salts has also been utilized to mediate the acetalization of aromatic carbonyl compounds, serving as both a catalyst and a dehydrating agent in a solvent-free process. unn.edu.ngresearchgate.net
The performance of several novel catalyst systems in analogous protection reactions for phenols and alcohols is detailed below, showcasing the improvements in reaction efficiency and conditions.
Table 1: Performance of Various Novel Catalyst Systems in Acetal Protection of Hydroxyl Groups
Chemical Reactivity and Transformation Pathways of 4 1 Ethoxyethoxy Benzaldehyde
Reactions Involving the Acetal (B89532) Functionality
The ethoxyethoxy group serves as a protecting group for the phenolic hydroxyl group. Its stability and the conditions required for its removal are key considerations in synthetic planning.
The acetal linkage in 4-(1-ethoxyethoxy)benzaldehyde is susceptible to cleavage under acidic conditions, regenerating the free hydroxyl group of 4-hydroxybenzaldehyde (B117250). This deprotection is a crucial step in multi-step syntheses where the aldehyde functionality needs to be preserved while the phenolic hydroxyl is unmasked. The reaction proceeds via protonation of one of the acetal oxygen atoms, followed by elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a proton yields the deprotected 4-hydroxybenzaldehyde and acetaldehyde (B116499) ethyl hemiacetal, which further decomposes.
The selectivity of this deprotection is a significant advantage. The conditions required for acetal hydrolysis are typically mild enough that other acid-sensitive groups, if present in the molecule, can often be retained. The ease of this deprotection makes the 1-ethoxyethoxy group a useful protecting group for phenols.
Transacetalization offers a pathway to modify the acetal group without complete deprotection. In the presence of an acid catalyst and a different alcohol, the ethoxy group can be exchanged. This reaction is driven by the relative concentrations of the alcohols and the removal of the displaced alcohol. For instance, reacting this compound with a diol in the presence of an acid catalyst can lead to the formation of a cyclic acetal, effectively replacing the two ethoxy groups with the diol. This type of reaction is valuable for creating more complex structures or for introducing specific functionalities. The synthesis of acetals from aldehydes and ketones is a reversible reaction that can be promoted by either protic or Lewis acid catalysts. researchgate.net To favor the formation of the product, it is often necessary to remove the water byproduct or use an excess of the alcohol. researchgate.net
Transformations of the Aldehyde Moiety
The aldehyde group is a highly reactive center, participating in a wide array of chemical transformations.
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. A wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide ions, can add to the aldehyde, leading to the formation of secondary alcohols after workup. For example, the reaction with methylmagnesium bromide would yield 1-(4-(1-ethoxyethoxy)phenyl)ethanol.
A limitation of these reactions is the potential for side reactions if the nucleophile is also a strong base. In such cases, abstraction of a proton from a less accessible acidic site might compete with the desired nucleophilic addition. Furthermore, the bulky nature of the ethoxyethoxy group might introduce steric hindrance, potentially affecting the reaction rates with very bulky nucleophiles.
This compound is an excellent substrate for condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a basic catalyst. sigmaaldrich.comthermofisher.com For instance, reacting this compound with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) would yield 2-(4-(1-ethoxyethoxy)benzylidene)malononitrile. These reactions are often followed by spontaneous dehydration to give a stable α,β-unsaturated product. sigmaaldrich.com
Aldol (B89426) Condensation : In a crossed or mixed aldol condensation, this compound can react with a ketone that has α-hydrogens, such as acetone, in the presence of a base. mnstate.eduyoutube.com The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. umkc.edu The initial β-hydroxy carbonyl adduct readily dehydrates, especially if heated, to form an α,β-unsaturated carbonyl compound. umkc.edumagritek.com The use of an aldehyde like this compound, which cannot enolize, in a crossed aldol reaction with a ketone that can, helps to minimize self-condensation of the aldehyde, leading to a more controlled reaction. mnstate.edu
Table 1: Examples of Condensation Reactions
| Reactant | Catalyst | Product |
| Malononitrile | Piperidine | 2-(4-(1-Ethoxyethoxy)benzylidene)malononitrile |
| Acetone | Sodium Hydroxide | 4-(4-(1-Ethoxyethoxy)phenyl)but-3-en-2-one |
| Diethyl malonate | Base | Diethyl 2-(4-(1-ethoxyethoxy)benzylidene)malonate |
The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the acetal functionality under appropriate conditions.
Oxidation to Carboxylic Acids : A variety of oxidizing agents can convert the aldehyde to a carboxylic acid. researchgate.netnih.gov Mild oxidants are preferred to avoid cleavage of the acetal group. Reagents such as silver oxide (Tollens' reagent) or buffered potassium permanganate (B83412) can be effective. nih.gov The oxidation of aldehydes to their corresponding carboxylic acids is a crucial transformation in organic synthesis due to the importance of carboxylic acid derivatives in various applications. researchgate.net More sustainable methods using hydrogen peroxide with a selenium catalyst have also been developed for this transformation. mdpi.com
Reduction to Alcohols : The aldehyde can be readily reduced to the corresponding primary alcohol, (4-(1-ethoxyethoxy)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and greater functional group tolerance, as it will not reduce esters or carboxylic acids that might be present elsewhere in the molecule. The reduction of benzaldehyde (B42025) to benzyl (B1604629) alcohol can be achieved with high conversion rates using appropriate reducing agents and reaction conditions. nih.gov
Table 2: Redox Reactions of the Aldehyde Moiety
| Reaction Type | Reagent | Product |
| Oxidation | Silver Oxide (Tollens' Reagent) | 4-(1-Ethoxyethoxy)benzoic acid |
| Reduction | Sodium Borohydride | (4-(1-Ethoxyethoxy)phenyl)methanol |
Reactivity of the Aromatic Ring System of this compound
The reactivity of the aromatic ring in this compound is fundamentally governed by the interplay of the electronic and steric effects of its two substituents: the aldehyde group (-CHO) and the 1-ethoxyethoxy group (-OCH(CH₃)OCH₂CH₃). The aldehyde is a meta-directing, deactivating group, while the alkoxy-like ethoxyethoxy group is an ortho, para-directing, activating group. Their combined influence dictates the position and rate of reactions on the benzene (B151609) ring.
Electrophilic Aromatic Substitution (EAS) Reactions on Ethoxyethoxy-Substituted Benzaldehydes
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The outcome of such reactions on a substituted benzene ring is determined by the nature of the existing substituents. libretexts.org Activating groups increase the rate of reaction compared to benzene and direct incoming electrophiles to the ortho and para positions. pressbooks.pub Conversely, deactivating groups slow the reaction rate and, with the exception of halogens, direct incoming electrophiles to the meta position. libretexts.org
In the case of this compound, the 1-ethoxyethoxy group, being an acetal derived from an alcohol, functions as an alkoxy group. Alkoxy groups are potent activating groups and are strongly ortho, para-directing. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.orglibretexts.org This resonance stabilization is most effective when the electrophile attacks the ortho or para positions.
Simultaneously, the aldehyde group at the para position is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. libretexts.org The aldehyde group directs incoming electrophiles to the meta position relative to itself.
In a disubstituted ring like this compound, the directing effects of the two groups are in concert. The positions ortho to the powerfully activating 1-ethoxyethoxy group are also the positions meta to the deactivating aldehyde group. Therefore, electrophilic substitution is strongly directed to the positions labeled C-3 and C-5 in the aromatic ring.
| Reaction | Reagents | Major Product(s) | Comments |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(1-Ethoxyethoxy)-3-nitrobenzaldehyde | The strong activating effect of the ethoxyethoxy group directs the nitro group to the ortho position. |
| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-4-(1-ethoxyethoxy)benzaldehyde | Similar to nitration, the halogen will be directed to the position ortho to the activating group. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-(1-ethoxyethoxy)benzaldehyde | The acyl group is introduced at the ortho position. The acetal protecting group is generally stable to Lewis acids under anhydrous conditions. |
Functionalization via Organometallic Reagents and Cross-Coupling Reactions
The functionalization of the aromatic ring of this compound can also be achieved through the use of organometallic reagents and cross-coupling reactions. These methods are particularly useful for forming carbon-carbon and carbon-heteroatom bonds.
One common strategy involves the conversion of a halogenated derivative of this compound into an organometallic reagent, such as an organolithium or Grignard reagent. For instance, if a bromine atom were introduced at the 3-position via electrophilic aromatic substitution, this bromo-derivative could then be treated with an organolithium reagent (e.g., n-butyllithium) to generate a lithiated species. This highly nucleophilic intermediate can then react with a variety of electrophiles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for aryl-aryl or aryl-alkene bond formation. libretexts.orgnih.gov These reactions typically involve the coupling of an aryl halide or triflate with an organoboron compound (Suzuki) or an alkene (Heck). A bromo- or iodo-substituted derivative of this compound would be a suitable substrate for these reactions. The 1-ethoxyethoxy group, being an acetal, is generally stable under the basic conditions often employed in these coupling reactions. researchgate.net
| Reaction | Substrates | Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki Coupling | 3-Bromo-4-(1-ethoxyethoxy)benzaldehyde + Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-4-(1-ethoxyethoxy)benzaldehyde |
| Heck Reaction | 3-Bromo-4-(1-ethoxyethoxy)benzaldehyde + Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 4-(1-Ethoxyethoxy)-3-vinylbenzaldehyde |
Steric and Electronic Influences of the Ethoxyethoxy Group on Overall Reactivity and Selectivity
The 1-ethoxyethoxy group exerts a significant influence on the reactivity and selectivity of the aromatic ring through a combination of steric and electronic effects.
Steric Effects: The 1-ethoxyethoxy group is sterically more demanding than a simple methoxy (B1213986) or ethoxy group. This steric bulk can influence the regioselectivity of reactions. In electrophilic aromatic substitution, while the group directs to both ortho positions (C-3 and C-5), the bulkiness of the substituent may cause a slight preference for substitution at the less hindered position if the incoming electrophile is also large. However, in many cases, the electronic directing effect is the dominant factor. The steric hindrance can become more pronounced in reactions involving the aldehyde group or in the formation of organometallic intermediates at the adjacent positions. libretexts.org
The acetal nature of the 1-ethoxyethoxy group also imparts stability in neutral to strongly basic conditions, making it a useful protecting group for the phenolic hydroxyl group that would otherwise be reactive under many synthetic conditions. researchgate.net This stability allows for a wide range of reactions, including those involving strong bases and nucleophiles, to be carried out on other parts of the molecule without affecting this group. However, the acetal is sensitive to acidic conditions, particularly in the presence of water, which would lead to its cleavage and the regeneration of the parent 4-hydroxybenzaldehyde.
Investigation of 4 1 Ethoxyethoxy Benzaldehyde As a Protecting Group Strategy
The Ethoxyethoxy Group as a Masked Hydroxyl Functionality in Synthetic Sequences
The primary role of the ethoxyethoxy group in 4-(1-Ethoxyethoxy)benzaldehyde is to serve as a masked version of a hydroxyl group. Hydroxyl groups are highly reactive and can interfere with a wide range of chemical transformations. nih.gov Protecting groups for alcohols, such as ethers and acetals, are therefore essential tools in synthesis. nih.govresearchgate.net The ethoxyethoxy group, which forms an acetal (B89532) with the phenolic oxygen, effectively shields the nucleophilic and acidic nature of the hydroxyl functionality.
This protection is crucial in sequences where the aldehyde group of this compound is intended to undergo reaction, while the phenolic hydroxyl needs to remain inert. For instance, in reactions such as Wittig olefination, Grignard additions, or reductive aminations involving the aldehyde, the presence of a free, acidic phenolic proton would be incompatible, leading to deprotonation of the phenol (B47542) rather than the desired reaction at the carbonyl. By masking the hydroxyl as an ethoxyethoxy acetal, these synthetic manipulations can proceed as intended. The protection renders the phenolic oxygen non-nucleophilic and non-acidic, thus expanding the range of possible chemical transformations on the molecule.
Comparative Study of Stability and Selective Cleavage of the Ethoxyethoxy Acetal under Diverse Conditions
A key advantage of acetal protecting groups, including the ethoxyethoxy group, is their distinct stability profile. They are generally stable to a wide array of non-acidic conditions, including exposure to bases, nucleophiles, hydrides, and organometallic reagents. uchicago.edu However, they are readily cleaved under mild acidic conditions, which allows for selective deprotection. beilstein-journals.orgorganic-chemistry.org
The rate of this acid-catalyzed hydrolysis can be tuned based on the specific structure of the acetal. beilstein-journals.org While specific kinetic data for the ethoxyethoxy group is not extensively detailed, its stability can be compared to other common acetal and ether protecting groups used for hydroxyl functions. The cleavage mechanism involves protonation of one of the acetal oxygens, followed by elimination to form a resonance-stabilized oxocarbenium ion, which is then attacked by water to release the free hydroxyl group. The stability is influenced by the electronic properties of the alkoxy group attached to the acetal carbon. beilstein-journals.org
Below is a comparative table illustrating the stability and cleavage conditions for various hydroxyl protecting groups, including the general class to which ethoxyethoxy belongs.
| Protecting Group | Abbreviation | Class | Stable To | Cleavage Conditions |
|---|---|---|---|---|
| Ethoxyethoxy | EE | Acetal | Bases, Hydrogenation, Oxidizing/Reducing Agents | Mild Aqueous Acid (e.g., AcOH, p-TsOH) |
| Methoxymethyl ether | MOM | Acetal | Bases, Hydrogenation, Oxidizing/Reducing Agents | Aqueous Acid (e.g., HCl) |
| Tetrahydropyranyl ether | THP | Acetal | Bases, Hydrogenation, Organometallics | Aqueous Acid (e.g., AcOH, p-TsOH) organic-chemistry.org |
| Benzyl (B1604629) ether | Bn | Ether | Acid, Base, Oxidizing/Reducing Agents | Catalytic Hydrogenation (e.g., H₂, Pd/C) wiley-vch.de |
| tert-Butyldimethylsilyl ether | TBDMS/TBS | Silyl Ether | Bases, Hydrogenation, Organometallics | Fluoride ion (e.g., TBAF), Acid (e.g., AcOH) |
Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
In the synthesis of complex molecules that contain multiple functional groups, the concept of orthogonality is paramount. jocpr.comuchicago.edu An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions. uchicago.eduiris-biotech.de This strategy provides precise control over the sequence of synthetic transformations. jocpr.com
The ethoxyethoxy group, being acid-labile, fits well into orthogonal protection schemes. It can be used in conjunction with groups that are removed under different conditions. For example, a molecule could be functionalized with an ethoxyethoxy-protected phenol, a base-labile ester (like an acetate), and a benzyl ether that is cleaved by hydrogenolysis. wiley-vch.de This allows the chemist to unmask each functional group at a specific stage of the synthesis without affecting the others.
The table below outlines a potential orthogonal strategy incorporating an ethoxyethoxy group.
| Protecting Group | Functionality Protected | Deprotection Reagent/Condition | Orthogonal To |
|---|---|---|---|
| Ethoxyethoxy (EE) | Hydroxyl (Phenol) | Mild Acid (e.g., p-TsOH, H₂O) | Fmoc (Base), Bn (H₂), Acetate (Base) |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) iris-biotech.denih.gov | EE (Acid), Bn (H₂), tBu (Strong Acid) iris-biotech.de |
| Benzyl (Bn) | Hydroxyl, Carboxylic Acid | Catalytic Hydrogenation (H₂, Pd/C) wiley-vch.de | EE (Acid), Fmoc (Base), TBDMS (F⁻) |
| tert-Butyl (tBu) | Carboxylic Acid, Hydroxyl | Strong Acid (e.g., TFA) iris-biotech.de | EE (Mild Acid), Fmoc (Base), Bn (H₂) |
This orthogonality is critical in areas like peptide, oligosaccharide, and natural product synthesis, where multiple reactive sites must be managed. jocpr.comnih.govnih.gov
Impact on Aromatic Ring Oxidation and Suppression of Phenoxyl Anion Formation
Phenols are susceptible to oxidation, which can proceed via the formation of a phenoxyl radical. researchgate.net The presence of a free hydroxyl group on an aromatic ring activates the ring towards electrophilic substitution and also makes it prone to oxidative degradation. The formation of a phenoxide anion under basic conditions further increases this susceptibility.
By converting the phenolic hydroxyl group to an ethoxyethoxy acetal, as in this compound, these undesirable reaction pathways are effectively blocked. The acetal group is electronically different from a free hydroxyl group; it is a much weaker activating group and, crucially, it cannot be deprotonated to form an anion or readily oxidized to form a radical. This protection stabilizes the aromatic ring against oxidative conditions that might be required for transformations elsewhere in the molecule. For example, if a reaction requires an oxidizing agent that would typically degrade a phenol, the protected form would remain intact. This suppression of phenoxyl anion and radical formation is a significant benefit of using the ethoxyethoxy protecting group in synthetic routes involving sensitive aromatic compounds.
Advanced Applications of 4 1 Ethoxyethoxy Benzaldehyde As a Synthetic Intermediate
Building Block for Complex Aromatic and Heterocyclic Structures
The dual functionality of 4-(1-Ethoxyethoxy)benzaldehyde, possessing a reactive aldehyde and a masked phenol (B47542), makes it a valuable precursor for elaborate molecular frameworks.
Incorporation into Polyether and Macrocyclic Architectures
Aldehydes are well-established precursors in the synthesis of macrocyclic and macrobicyclic compounds. nih.gov Bifunctional aldehydes, in particular, can undergo condensation reactions with polyamines to form large ring structures. nih.gov While direct examples involving this compound are specific, the principle relies on using protected hydroxyaldehydes to build segments of a larger structure. The protected hydroxyl group ensures that the aldehyde can participate in reactions like condensations or etherifications without undergoing undesired self-polymerization or side reactions. Once the macrocyclic or polyether backbone is assembled, the ethoxyethoxy group can be selectively removed under mild acidic conditions to reveal the phenolic hydroxyl group, which can then be used for further functionalization or to impart specific properties to the final architecture.
Precursors to Chiral Building Blocks and Stereoselective Synthesis
The aldehyde functional group in this compound is a key site for introducing chirality into a molecule. Through stereoselective synthesis, the aldehyde can be transformed into a chiral center. For instance, asymmetric additions of nucleophiles (e.g., organometallic reagents) to the aldehyde carbonyl, often guided by chiral catalysts, can produce chiral secondary alcohols with high enantiomeric excess.
Following such a stereoselective transformation, the removal of the ethoxyethoxy protecting group would yield a multifunctional chiral building block: a molecule containing a chiral alcohol, an aromatic ring, and a phenolic hydroxyl group. These chiral synthons are highly valuable in the synthesis of complex, biologically active molecules where specific stereochemistry is essential for function.
Role in Fine Chemical and Pharmaceutical Synthesis
The strategic use of protecting groups is a cornerstone of modern pharmaceutical synthesis, enabling efficient and high-yield preparations of complex drug molecules.
Precursors to Advanced Pharmaceutical Intermediates and Scaffolds
Substituted benzaldehydes are a common class of intermediates in the pharmaceutical industry. glycomindsynth.com this compound serves as a protected precursor to the 4-hydroxybenzaldehyde (B117250) scaffold, a structural motif present in numerous biologically active compounds. Its utility lies in multi-step syntheses where other reagents might be sensitive to or reactive with a free phenolic hydroxyl group. By masking the phenol as an ethoxyethoxy ether, chemists can perform a wide range of transformations on the aldehyde group or other parts of the molecule. These transformations can include:
Oxidation to a carboxylic acid.
Reduction to an alcohol.
Reductive amination to form an amine.
Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.
Once the desired modifications are complete, the hydroxyl group can be unmasked, yielding an advanced intermediate ready for the final steps of a pharmaceutical synthesis. mallakchemicals.commedchemexpress.com
Synthetic Pathways to Active Pharmaceutical Ingredients (APIs)
The synthesis of Active Pharmaceutical Ingredients (APIs) often involves intricate, multi-step processes where protecting group chemistry is indispensable. beilstein-journals.orgnih.govbeilstein-journals.org this compound provides a reliable method to introduce the 4-hydroxyphenyl moiety, which is crucial for the biological activity of many drugs, into a target API.
A general synthetic pathway could involve reacting this compound with another complex molecule to link the two fragments. After the key carbon-carbon or carbon-heteroatom bonds are formed, the synthesis would proceed through several more steps to build the final drug scaffold. In one of the final steps, the ethoxyethoxy group is cleaved to reveal the phenol. This hydroxyl group is often critical for the drug's ability to bind to its biological target, for instance, by acting as a hydrogen bond donor or acceptor. This strategic deprotection ensures the sensitive phenolic group is only exposed when it is no longer at risk of participating in unwanted side reactions. mdpi.com
Monomer and Crosslinker in Polymer and Material Science
In polymer science, protecting group strategies are essential for synthesizing well-defined functional polymers. While this compound itself is not a typical monomer, the closely related vinyl-containing analogue, 4-(1-ethoxyethoxy)styrene (PEES) , is a key monomer for producing advanced polymer architectures. rsc.orgguidechem.comchemicalbook.com
The synthesis of poly(4-hydroxystyrene) (PHS), also known as poly(4-vinylphenol), cannot be achieved by direct polymerization of its monomer due to the acidic nature of the phenolic proton, which interferes with most polymerization techniques. rsc.org Instead, a protected monomer like PEES is used. wikipedia.org
PEES can be polymerized using controlled polymerization methods, such as living anionic polymerization, to produce poly(4-(1-ethoxyethoxy)styrene) with excellent control over molecular weight and a narrow molecular weight distribution. rsc.orgrsc.org This intermediate polymer is then easily converted to the final product, PHS, by a simple acid-catalyzed deprotection reaction that removes the ethoxyethoxy group. rsc.orgrsc.org This method is highly efficient and attractive because the deprotection occurs under mild conditions. rsc.org PHS is a technologically important polymer used extensively in the electronics industry, particularly as a photoresist material for microfabrication. wikipedia.orgresearchgate.net
Table 1: Research Findings on the Polymerization of the Related Monomer, 4-(1-Ethoxyethoxy)styrene (PEES)
| Feature | Research Finding | Significance | Citation |
|---|---|---|---|
| Monomer | 4-(1-ethoxyethoxy)styrene (PEES) | A protected form of 4-hydroxystyrene, enabling controlled polymerization. | rsc.orgguidechem.comchemicalbook.com |
| Polymerization Method | Living anionic polymerization | Allows for the synthesis of well-defined polymers with controlled molecular weight and low polydispersity. | rsc.orgrsc.org |
| Intermediate Polymer | Poly(4-(1-ethoxyethoxy)styrene) | A stable precursor polymer that can be easily purified and handled. | rsc.orgresearchgate.net |
| Deprotection | Mild acid treatment (e.g., HCl in THF) | Facile and quantitative cleavage of the acetal (B89532) protecting group to yield the final functional polymer. | rsc.orgrsc.org |
| Final Polymer | Poly(4-hydroxystyrene) (PHS) | An important functional polymer used in applications such as photoresists and electronics. | wikipedia.orgresearchgate.netacs.org |
Furthermore, the aldehyde functionality in this compound suggests its potential use, or the use of its derivatives, as a crosslinking agent. Dialdehydes are commonly used to crosslink polymers containing nucleophilic groups (like amines or hydroxyls), thereby improving their mechanical strength, thermal stability, and solvent resistance.
Synthesis of Functionalized Polymers and Copolymers through Vinyl Derivatives
The vinyl derivative, 4-(1-ethoxyethoxy)styrene (pEES), is a valuable monomer for synthesizing well-defined polymers and copolymers via living anionic polymerization. acs.org This method offers excellent control over molecular weight and results in polymers with low polydispersity indices (PDI), indicating a narrow distribution of chain lengths. acs.org The resulting polymer, poly(4-(1-ethoxyethoxy)styrene) (PpEES), serves as a stable precursor to poly(p-hydroxystyrene) (PHS), a polymer with significant applications in areas such as photoresists and electronics. researchgate.netrsc.orgchemicalbook.com
The polymerization of pEES can be precisely controlled, yielding polymers with predictable molecular weights and narrow distributions, as demonstrated by research findings. acs.org
Table 1: Molecular Characteristics of Poly(4-(1-ethoxyethoxy)styrene) (PpEES) Synthesized via Anionic Polymerization
| Entry | Target Mn ( g/mol ) | Measured Mn ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| 1 | 5,000 | 4,800 | 1.05 |
| 2 | 10,000 | 10,200 | 1.04 |
| 3 | 20,000 | 19,500 | 1.06 |
| 4 | 50,000 | 48,900 | 1.09 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data synthesized from findings reported in literature. acs.org
Furthermore, pEES is effectively used in the synthesis of block copolymers. acs.org Through sequential monomer addition, well-defined block copolymers incorporating pEES and other monomers, such as 2-vinylpyridine (2VP), have been created. acs.org These block copolymers can be subsequently deprotected under mild acidic conditions, converting the PpEES block into a PHS block. This transformation from a protected, more hydrophobic polymer to an unprotected, hydrophilic polymer allows for the creation of amphiphilic block copolymers like PHS-b-P2VP, which can self-assemble into complex nanostructures in solution. acs.org
Design and Fabrication of Advanced Materials with Tunable Properties
The core advantage of using this compound derivatives in materials science is the ability to tune material properties post-synthesis. The 1-ethoxyethoxy group is a key functional feature, acting as a chemical switch. rsc.org In its protected form, as poly(4-(1-ethoxyethoxy)styrene), the polymer is soluble in common organic solvents and exhibits properties characteristic of styrenic polymers. rsc.org
However, upon exposure to a mild acid catalyst, the acetal linkage is cleaved, revealing the polar hydroxyl group of poly(p-hydroxystyrene). rsc.org This deprotection step dramatically alters the polymer's properties, most notably its solubility and polarity. This transformation is fundamental to designing materials with switchable or tunable characteristics. For example, a material can be processed in a soluble, protected form and then rendered insoluble or hydrophilic in specific regions by targeted deprotection.
This strategy is particularly valuable in the fabrication of amphiphilic materials. By synthesizing block copolymers with a PpEES segment and then selectively deprotecting it, materials with distinct hydrophobic and hydrophilic domains can be engineered. researchgate.net For instance, post-polymerization modification of PpEES to poly(4-hydroxystyrene) (PHS) and subsequent reaction to yield poly(4-(4-bromophenyloxy)styrene) (PBPOS) creates amphiphilic homopolymers whose self-assembly behavior can be precisely controlled. rsc.org The ability to switch the chemical nature of one block of a copolymer allows for the fabrication of advanced materials with tunable self-assembly behaviors, leading to the formation of micelles, vesicles, or other ordered nanostructures. rsc.org
Applications in Conjugation Chemistry and Surface Functionalization
The aldehyde functional group is highly reactive towards primary amines, forming a Schiff base (imine) linkage. This reaction is a cornerstone of bioconjugation. This compound serves as a protected precursor, allowing the aldehyde to be masked during synthetic steps where it might otherwise react prematurely. The acetal protecting group is stable to many reaction conditions but can be readily removed when desired to unmask the reactive aldehyde for conjugation. chemistrysteps.com
Linker Molecules for Bioconjugation and Probe Development
In the field of bioconjugation and the development of chemical probes, linker molecules are used to connect different functional moieties, such as a fluorescent dye to a targeting protein or a drug to an antibody. This compound is an attractive building block for such linkers. Its structure allows it to be incorporated into a larger molecular framework while the aldehyde remains protected.
The process typically involves synthesizing a heterobifunctional linker molecule where one end has the protected aldehyde derived from this compound, and the other end has a different reactive group (e.g., an azide, alkyne, or activated ester) for attachment to the first component of the conjugate. Once this attachment is complete, the 1-ethoxyethoxy group can be removed with mild acid, exposing the aldehyde. This newly available aldehyde can then be used to specifically react with an amine group on a target biomolecule, such as the lysine residues on a protein surface. This controlled, sequential reactivity is crucial for the efficient construction of complex bioconjugates and probes. acs.org Acetal groups are frequently employed in fluorescent probes, where their cleavage can be triggered by specific environmental conditions, such as a change in pH. acs.org
Surface Functionalization of Nanoparticles and Advanced Colloidal Systems
The functionalization of surfaces, particularly those of nanoparticles and colloidal systems, is essential for their application in fields ranging from diagnostics to drug delivery. rsc.org Introducing specific chemical groups onto a nanoparticle surface dictates its interaction with the biological environment, its stability in solution, and its ability to bind to specific targets. nih.gov
This compound can be used as a reagent for imparting aldehyde functionality to these surfaces in a controlled manner. The general strategy involves modifying the benzaldehyde (B42025) ring with an anchoring group, such as a silane, phosphonate, or catechol, which can form a stable covalent bond with the nanoparticle surface (e.g., silica (B1680970), iron oxide). acs.org The molecule is attached to the surface with the aldehyde in its protected acetal form. This prevents unwanted reactions during the surface-grafting process.
After successful anchoring of the protected aldehyde to the nanoparticle surface, the 1-ethoxyethoxy group is removed. acs.org This final deprotection step exposes a high density of reactive aldehyde groups on the nanoparticle surface. These aldehyde-functionalized nanoparticles can then be used in a variety of applications:
Bioconjugation: Proteins, antibodies, or DNA can be covalently attached to the nanoparticle surface via Schiff base formation.
Drug Delivery: Drugs containing amine groups can be tethered to the nanoparticle.
Colloidal Assembly: The reactive aldehyde groups can be used to direct the assembly of nanoparticles into more complex, ordered structures.
This method of using a protected aldehyde provides a robust and versatile platform for the design of advanced, functional colloidal systems. acs.org
Mechanistic and Computational Studies on Reactions Involving 4 1 Ethoxyethoxy Benzaldehyde
Elucidation of Acetalization Reaction Mechanisms: Transition State Analysis and Energy Profiles
The formation of acetals from aldehydes is a fundamental reaction in organic chemistry, often used for the protection of the carbonyl group. The generally accepted mechanism for the acid-catalyzed acetalization of an aldehyde involves a two-stage process: the initial formation of a hemiacetal, followed by the conversion of the hemiacetal to the acetal (B89532). masterorganicchemistry.comacs.org
The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of an alcohol molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of a resonance-stabilized oxonium ion. Finally, the attack of a second alcohol molecule on this electrophilic species, followed by deprotonation, yields the acetal. masterorganicchemistry.com
While specific transition state analyses and detailed energy profiles for the acetalization of 4-(1-ethoxyethoxy)benzaldehyde are not extensively documented in publicly available literature, computational methods such as Density Functional Theory (DFT) can be employed to model this process. Such studies would involve locating the transition state structures for each step of the reaction and calculating their corresponding activation energies. The energy profile would illustrate the relative energies of the reactants, intermediates, transition states, and products, providing a quantitative picture of the reaction pathway.
For substituted benzaldehydes, the electronic nature of the substituent can influence the stability of the intermediates and transition states. The 4-(1-ethoxyethoxy) group, being an electron-donating group through resonance, would be expected to stabilize the protonated carbonyl intermediate and the subsequent oxonium ion, thereby influencing the reaction kinetics. A detailed computational study would be necessary to quantify these effects and compare them with other substituted benzaldehydes.
Theoretical Investigations of Reactivity and Selectivity in Aldehyde Transformations
Theoretical investigations into the reactivity of substituted benzaldehydes often employ computational methods to calculate parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential maps. These calculations can provide a quantitative measure of the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen. For this compound, the electron-donating nature of the substituent is expected to increase the electron density on the carbonyl oxygen and slightly decrease the partial positive charge on the carbonyl carbon, thereby modulating its reactivity towards nucleophiles.
The effect of substituents on the rates of reactions of benzaldehyde (B42025) derivatives can often be correlated using the Hammett equation, which relates the logarithm of the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org For reactions where the transition state has a buildup of negative charge, electron-withdrawing groups accelerate the reaction (positive ρ), while for reactions with a buildup of positive charge in the transition state, electron-donating groups are accelerating (negative ρ). For the acid-catalyzed acetalization, where positive charge develops on the carbonyl carbon in the transition state, an electron-donating group like 4-(1-ethoxyethoxy) would be expected to increase the reaction rate. A Hammett plot for the acetalization of a series of substituted benzaldehydes, including the 4-(1-ethoxyethoxy) derivative, would likely show a negative ρ value. researchgate.netviu.cayoutube.com
Computational Modeling of Stereoselective Pathways and Chiral Induction
The 1-ethoxyethoxy group in this compound contains a chiral center at the carbon atom bonded to two oxygen atoms. This inherent chirality can, in principle, influence the stereochemical outcome of reactions at the aldehyde carbonyl group, a phenomenon known as chiral induction. Computational modeling is a powerful tool for investigating the mechanisms of such stereoselective reactions.
Using methods like DFT, it is possible to model the transition states of reactions involving chiral molecules to understand the origins of stereoselectivity. nih.govmdpi.com For a reaction at the carbonyl group of this compound, the two faces of the aldehyde (re and si) are diastereotopic due to the presence of the chiral acetal group. Nucleophilic attack on these two faces will lead to diastereomeric products.
Computational modeling can be used to calculate the energies of the diastereomeric transition states. The preferred reaction pathway will be the one with the lower activation energy, and the calculated energy difference between the two transition states can be used to predict the diastereomeric excess (d.e.) of the reaction. The models would need to account for the conformational flexibility of the ethoxyethoxy group and its preferred orientation relative to the benzaldehyde ring to accurately predict the steric and electronic interactions that govern stereoselectivity. While specific computational studies on chiral induction by the 4-(1-ethoxyethoxy) group on benzaldehyde are not readily found, the principles derived from computational predictions of other chiral auxiliaries are applicable. rsc.orgresearchgate.net
Quantitative Structure-Reactivity Relationships (QSAR) within Ethoxyethoxy-Substituted Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. uninsubria.it These models can also be applied to chemical reactivity, establishing a Quantitative Structure-Reactivity Relationship (QSRR).
For a series of ethoxyethoxy-substituted aromatic compounds, a QSRR model could be developed to predict their reactivity in a particular transformation. The development of such a model involves several key steps:
Data Set Assembly: A series of structurally related compounds with varying substituents on the aromatic ring, in addition to the ethoxyethoxy group, would be synthesized. Their reaction rates under standardized conditions would be experimentally measured.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Electronic Descriptors: Atomic charges, dipole moments, HOMO/LUMO energies, Hammett constants.
Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters.
Topological Descriptors: Molecular connectivity indices that describe the branching and connectivity of the molecule.
Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations. tandfonline.com
Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the observed reactivity. researchgate.net
Model Validation: The predictive power of the developed model is assessed using statistical techniques such as cross-validation and by predicting the reactivity of a set of compounds not used in the model development.
While a specific QSAR or QSRR study focused solely on ethoxyethoxy-substituted systems is not prominent in the literature, numerous studies have successfully applied these methods to predict the toxicity and reactivity of substituted benzaldehydes and other aromatic compounds. researchgate.netnih.gov These studies demonstrate the feasibility of using computational descriptors to model the chemical behavior of these molecules.
Below is an interactive data table showcasing typical descriptors that would be used in a QSAR study of substituted benzaldehydes.
| Compound | logP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) |
| Benzaldehyde | 1.48 | 2.93 | -6.89 | -1.87 |
| 4-Methoxybenzaldehyde | 1.63 | 3.54 | -6.32 | -1.65 |
| 4-Nitrobenzaldehyde | 1.39 | 2.89 | -7.81 | -2.98 |
| 4-Chlorobenzaldehyde | 2.04 | 2.37 | -7.02 | -2.01 |
Note: The values in this table are representative and would need to be calculated for the specific series of compounds under investigation in a QSRR study.
Molecular Dynamics Simulations of Compound Interactions and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational preferences and its interactions with other molecules, such as solvents or reactants.
The conformational landscape of this compound is complex due to the presence of several rotatable bonds in the ethoxyethoxy substituent. A thorough conformational analysis is crucial for understanding its reactivity, as different conformers may exhibit different steric hindrance and electronic properties at the aldehyde group.
MD simulations can be used to explore the dynamic behavior of this compound in solution. By simulating the molecule in a box of solvent molecules, one can observe how the solvent interacts with the solute and how the conformational equilibrium of the molecule is affected by the solvent environment. These simulations can also be used to study the initial stages of a chemical reaction, such as the approach of a reactant to the aldehyde carbonyl group, providing a dynamic picture of the reaction process.
State of the Art Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 4-(1-Ethoxyethoxy)benzaldehyde, offering unparalleled detail regarding the carbon-hydrogen framework and atom connectivity.
High-resolution 1D NMR provides a fundamental map of the chemical environment for each proton and carbon atom in the molecule. Although specific experimental spectra for this compound are not widely published, a detailed prediction can be formulated based on the well-established chemical shifts of its constituent moieties: the 1,4-disubstituted benzaldehyde (B42025) ring and the 1-ethoxyethoxy acetal (B89532) group.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, and aliphatic protons. The aldehyde proton (-CHO) is highly deshielded and should appear as a singlet at approximately 9.9 ppm. The aromatic protons of the para-substituted ring will present as a characteristic AA'BB' system, with two doublets in the regions of 7.8 ppm (ortho to the aldehyde) and 7.2 ppm (ortho to the ether linkage). The acetal group gives rise to a quartet for the methine proton (-O-CH(CH₃)-O-) around 5.5 ppm, coupled to a doublet for its adjacent methyl group at roughly 1.5 ppm. The terminal ethoxy group is identified by a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) near 3.7 ppm and a triplet for the terminal methyl protons around 1.2 ppm.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the aldehyde is the most downfield signal, expected around 191 ppm. The aromatic carbons will have distinct shifts, with the carbon attached to the aldehyde (ipso-carbon) near 132 ppm and the carbon bearing the ether linkage around 162 ppm. The acetal methine carbon (-O-CH(CH₃)-O-) is characteristically found in the 99-101 ppm range. The aliphatic carbons of the ethoxyethoxy group are expected at approximately 61 ppm (-O-CH₂-), 20 ppm (-CH(CH₃)-), and 15 ppm (-CH₂-CH₃).
Predicted NMR Data for this compound
| Atom Type | ¹H NMR | ¹³C NMR |
| Aldehyde | Chemical Shift (ppm): 9.9Multiplicity: s | Chemical Shift (ppm): 191 |
| Aromatic (ortho to -CHO) | Chemical Shift (ppm): 7.8Multiplicity: d | Chemical Shift (ppm): 130 |
| Aromatic (ortho to -OR) | Chemical Shift (ppm): 7.2Multiplicity: d | Chemical Shift (ppm): 117 |
| Aromatic (ipso to -CHO) | Chemical Shift (ppm): 132 | |
| Aromatic (ipso to -OR) | Chemical Shift (ppm): 162 | |
| Acetal Methine (-O-C H(CH₃)-O-) | Chemical Shift (ppm): 5.5Multiplicity: q | Chemical Shift (ppm): 100 |
| Acetal Methyl (-CH(C H₃)-) | Chemical Shift (ppm): 1.5Multiplicity: d | Chemical Shift (ppm): 20 |
| Ethoxy Methylene (-O-C H₂-CH₃) | Chemical Shift (ppm): 3.7Multiplicity: q | Chemical Shift (ppm): 61 |
| Ethoxy Methyl (-CH₂-C H₃) | Chemical Shift (ppm): 1.2Multiplicity: t | Chemical Shift (ppm): 15 |
Note: Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary based on solvent and other conditions.
2D NMR experiments are essential to unambiguously confirm the assignments from 1D spectra and establish the complete molecular connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent aromatic protons, between the acetal methine proton and its methyl protons, and within the ethyl group (methylene to methyl protons). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons, confirming each C-H bond. sdsu.eduyoutube.com It would show cross-peaks connecting the aldehyde proton to the aldehyde carbon, each aromatic proton to its respective carbon, and all aliphatic protons to their corresponding carbons in the ethoxyethoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule. sdsu.eduyoutube.com Key expected correlations for confirming the structure include:
From the aldehyde proton to the ipso- and ortho-aromatic carbons.
From the acetal methine proton (-O-CH(CH₃)-O-) to the aromatic carbon C4, confirming the attachment of the protecting group to the ring.
From the aromatic protons ortho to the ether linkage to the acetal methine carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. Expected through-space correlations would be observed between the acetal methine proton and the ortho-aromatic protons, as well as between protons within the flexible ethoxyethoxy side chain.
Dynamic NMR (DNMR) techniques can be employed to study time-dependent processes such as conformational changes and restricted rotation. montana.eduutoronto.ca For this compound, two key dynamic processes could be investigated:
Rotation around the C(aryl)-CHO bond: Similar to benzaldehyde itself, there is a rotational barrier for the formyl group. documentsdelivered.com Variable-temperature NMR could be used to measure the rate of this rotation by observing the coalescence of signals for the ortho- and meta-aromatic carbons. nih.gov
Conformational dynamics of the acetal group: The ethoxyethoxy side chain is flexible and can adopt multiple conformations. DNMR could potentially be used to study the interchange between different conformers and determine the energy barriers associated with these processes, although these are typically fast on the NMR timescale at room temperature. montana.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and elucidating its fragmentation pathways under ionization.
The calculated exact mass for the molecular ion [C₁₁H₁₄O₃]⁺ is 194.0943 g/mol . HRMS analysis would provide an experimental mass measurement with high precision (typically within 5 ppm), unequivocally confirming the molecular formula.
Electron ionization (EI) would induce fragmentation, providing structural information. The fragmentation of acetals and aromatic ethers is well-characterized. quizlet.comwikipedia.org A plausible fragmentation pathway for this compound would involve:
Alpha-cleavage within the acetal, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable oxonium ion at m/z 149.
Loss of an acetaldehyde (B116499) molecule (CH₃CHO, 44 Da) via a rearrangement, yielding an ion corresponding to 4-ethoxybenzaldehyde (B43997) at m/z 150.
Cleavage of the entire ethoxyethoxy group, potentially forming a 4-formylphenoxide radical and a cation at m/z 89 [CH₃CH(OCH₂CH₃)]⁺.
Subsequent fragmentation of the aromatic ring, such as the loss of CO (28 Da) from a benzoyl-type cation, is also a common pathway for benzaldehyde derivatives. libretexts.orgyoutube.com
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Formula | Proposed Structure/Origin |
| 194 | [C₁₁H₁₄O₃]⁺ | Molecular Ion |
| 149 | [C₉H₉O₂]⁺ | Loss of •OCH₂CH₃ from the molecular ion |
| 121 | [C₇H₅O₂]⁺ | Ion of 4-hydroxybenzaldehyde (B117250) (after rearrangement and loss of ethene) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (after rearrangement and side-chain cleavage) |
| 89 | [C₄H₉O]⁺ | Cation from the ethoxyethoxy group |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by several strong absorptions. researchgate.net A very strong and sharp band for the conjugated aldehyde C=O stretch should appear around 1695-1705 cm⁻¹. mit.edudocbrown.info Characteristic weak C-H stretching bands for the aldehyde proton are expected between 2720 cm⁻¹ and 2820 cm⁻¹, often appearing as a doublet due to Fermi resonance. missouri.edu The aromatic ring will show C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a C-H out-of-plane bending band characteristic of 1,4-disubstitution around 830 cm⁻¹. The most intense feature of the acetal ether system will be strong, broad C-O stretching bands in the 1250-1050 cm⁻¹ region. Aliphatic C-H stretches will appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. ias.ac.in It is particularly sensitive to the symmetric vibrations of the aromatic ring, which would appear as strong bands in the spectrum. The C=O stretch is typically weaker in the Raman spectrum compared to the IR spectrum.
Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity (IR) |
| 3100-3000 | Aromatic C-H | Stretch | Medium |
| 2980-2850 | Aliphatic C-H | Stretch | Medium |
| 2820, 2720 | Aldehyde C-H | Stretch (Fermi Resonance) | Weak-Medium |
| 1700 | Aldehyde C=O | Stretch | Strong |
| 1600, 1580, 1500 | Aromatic C=C | Ring Stretch | Medium-Strong |
| 1250-1050 | C-O (Acetal, Ether) | Stretch | Strong, Broad |
| 830 | Aromatic C-H | Out-of-Plane Bend (para) | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule. For this compound, the chromophore is the benzaldehyde system, which is influenced by the para-alkoxy substituent. cdnsciencepub.com
The spectrum is expected to show two primary absorption bands:
A strong absorption band (high molar absorptivity) in the range of 270-290 nm. This band is attributed to the π → π* electronic transition within the conjugated system of the benzene (B151609) ring and the carbonyl group. nih.gov The presence of the electron-donating alkoxy group in the para position typically causes a bathochromic (red) shift compared to unsubstituted benzaldehyde.
A much weaker absorption band (low molar absorptivity) at a longer wavelength, typically around 320-350 nm. This band corresponds to the formally forbidden n → π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. nih.govmasterorganicchemistry.com
These spectral features are useful for quantitative analysis and for monitoring reactions involving the chromophore, such as oxidation or reduction of the aldehyde group.
X-ray Crystallography for Solid-State Structure and Conformational Insights
X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and conformational details, offering unparalleled insight into the molecule's solid-state architecture. However, a comprehensive search of scientific literature and crystallographic databases reveals that a single-crystal X-ray structure for this compound has not been reported.
The absence of a published crystal structure means that experimental data on its unit cell parameters, space group, and specific intermolecular interactions in the solid state are not available. While X-ray crystallography remains a powerful tool for structural elucidation, its application is contingent on the ability to grow single crystals of sufficient quality, which can be a challenging and time-consuming process.
For related compounds, X-ray crystallography has been instrumental in confirming molecular structures and understanding packing motifs in the solid state. In principle, should a suitable crystal of this compound be grown, this technique could precisely map the conformation of the ethoxyethoxy group relative to the benzaldehyde ring and detail the intermolecular forces, such as hydrogen bonds or π-stacking interactions, that govern the crystal packing. Such data would be invaluable for computational modeling and for understanding the compound's physical properties.
In the context of reaction monitoring, X-ray crystallography is typically used to characterize stable intermediates or final products rather than for real-time monitoring of a reaction in progress. By analyzing the crystal structure of products derived from this compound, one could confirm the outcome of a chemical transformation, including the stereochemistry and regiochemistry of the reaction.
Although no specific crystallographic data for the title compound is currently available, the following table outlines the type of information that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Description | Potential Insights for this compound |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing symmetry. |
| Space Group | The set of symmetry operations for the crystal. | Details the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit in the crystal lattice. |
| Bond Lengths | The distances between the nuclei of bonded atoms. | Would confirm the covalent structure and could indicate any unusual bonding characteristics. |
| Bond Angles | The angles formed by three connected atoms. | Would define the geometry around each atom, including the aldehyde and acetal groups. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Would reveal the specific orientation of the ethoxyethoxy side chain relative to the aromatic ring. |
| Intermolecular Interactions | Non-covalent interactions between molecules (e.g., hydrogen bonding, van der Waals forces). | Would explain how the molecules are held together in the crystal, influencing physical properties like melting point. |
Future research efforts may succeed in crystallizing this compound, at which point a detailed structural analysis can be performed to provide these critical insights into its solid-state conformation and packing.
Emerging Research Frontiers and Future Perspectives for 4 1 Ethoxyethoxy Benzaldehyde
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis and Transformations
The synthesis and functionalization of benzaldehyde (B42025) derivatives are continually being refined through the development of innovative catalytic systems. For 4-(1-Ethoxyethoxy)benzaldehyde, future research will likely focus on catalysts that offer higher efficiency, greater selectivity, and milder reaction conditions.
One promising area is the use of transient directing groups in metal-catalyzed C-H functionalization. This strategy allows for the direct modification of the benzaldehyde core at the ortho-position without the need for pre-installed directing groups. nih.govacs.orgresearchgate.net Such methodologies could enable the introduction of a wide range of functional groups, including aryl, chloro, bromo, and amido moieties, onto the this compound scaffold. nih.gov The in-situ formation of an imine linkage to a transient directing group can override the directing effects of other functional groups, expanding the scope of possible transformations. nih.govresearchgate.net
Furthermore, advancements in catalysis for the protection and deprotection of the hydroxyl group are anticipated. The ethoxyethoxy group is an acetal (B89532), and research into efficient Lewis acid catalysts, such as iron(III) porphyrins or tin(IV) chloride, could lead to more selective and faster protection and deprotection protocols under mild conditions. researchgate.netmdpi.com For instance, studies on the acetalization of benzaldehyde have shown that the choice of catalyst can significantly influence reaction rates and yields. scispace.com
The development of catalysts for the transformation of the aldehyde group itself is also a key research frontier. For example, rhodium(I)-catalyzed intermolecular alkyne hydroacylation could be applied to 2-triazenyl-substituted derivatives of this compound to introduce further complexity. acs.orgnih.gov
Table 1: Potential Catalytic Transformations for this compound
| Transformation | Catalytic System | Potential Outcome |
| Ortho-C-H Arylation | Pd(II) with transient directing group | Introduction of diverse aryl groups at the 2-position |
| Ortho-C-H Halogenation | Pd(II) with transient directing group | Selective introduction of Cl or Br at the 2-position |
| Ortho-C-H Amidation | Ir(III) with transient directing group | Formation of an amide bond at the 2-position |
| Acetal Cleavage | SnCl4/H2O | Efficient deprotection of the ethoxyethoxy group |
| Hydroacylation | Rh(I) with a directing group | Addition of the aldehyde C-H across an alkyne |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals like this compound. amf.chacs.org Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency and higher yields. amf.chmt.com The enhanced heat and mass transfer in microreactors can also improve the safety of handling reactive intermediates. amf.ch For the production of this compound, a multi-step synthesis could be integrated into a single, continuous process, minimizing waste and purification steps. researchgate.net
Automated synthesis platforms are another key area of development that will impact the future of this compound. nih.govwikipedia.org These systems, which can be integrated with artificial intelligence for reaction planning, allow for high-throughput experimentation to rapidly optimize reaction conditions and synthesize libraries of derivatives. synplechem.comresearchgate.netyoutube.com The use of robotic platforms can increase efficiency, reproducibility, and safety by minimizing human intervention. wikipedia.orgnih.gov For this compound, automated platforms could be used to explore a wide range of reaction parameters for its synthesis or to quickly generate a diverse set of derivatives for screening in drug discovery or materials science. researchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for the Synthesis of Benzaldehyde Derivatives
| Parameter | Batch Chemistry | Flow Chemistry |
| Control | Limited control over uniform parameters | Precise control over temperature, pressure, and time amf.ch |
| Safety | Higher risk with large volumes of reactive materials | Enhanced safety due to small reaction volumes mt.com |
| Scalability | Challenging to scale up | Easier to scale up by running the system for longer |
| Efficiency | Can be less efficient with multiple steps | Potential for higher efficiency and yield through process intensification researchgate.net |
Exploration of New Chemical Space through Diversification of the Ethoxyethoxy Moiety and the Benzaldehyde Core
The structure of this compound provides two main handles for diversification: the protected hydroxyl group and the aromatic ring with the aldehyde functionality. Future research will likely focus on exploiting these features to create novel molecules with unique properties.
Late-stage functionalization of the benzaldehyde core is a powerful strategy for accessing new chemical space. nih.gov As mentioned, C-H activation techniques can be used to introduce substituents at various positions on the aromatic ring. acs.orgnih.gov Tandem reactions that allow for the one-pot synthesis of substituted benzaldehydes from simple precursors could also be applied to generate novel derivatives of this compound. liberty.edu The concept of "scaffold hopping," where the core structure of a molecule is modified to create new chemotypes with similar biological activity, could also be applied to derivatives of this compound in medicinal chemistry. acs.orgchimia.chnih.gov
Diversification of the ethoxyethoxy protecting group itself is another avenue for exploration. While it is primarily used as a protecting group, modifying its structure could impart new properties to the molecule. For instance, incorporating different alkoxy or aryloxy groups in place of the ethoxy group could modulate the solubility, stability, or reactivity of the compound.
Sustainable and Environmentally Benign Synthetic Protocols and Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes. ijmra.us For this compound, future research will aim to develop more sustainable and environmentally friendly production methods.
This includes the use of green catalysts, such as enzymes or recyclable heterogeneous catalysts, which can operate under mild conditions and reduce waste. researchgate.netmdpi.commdpi.comijprajournal.com For instance, lipase-catalyzed reactions have been shown to be effective in certain organic transformations. researchgate.net The development of protocols that utilize benign solvents, or are even solvent-free, is another key goal. mdpi.com
The choice of oxidizing agent is also critical for a green synthesis. Traditional methods often rely on stoichiometric amounts of hazardous oxidants. Future approaches will likely favor the use of molecular oxygen from the air or other environmentally friendly oxidants like nitrogen dioxide, which can be converted to nitric acid, minimizing waste. nih.goveurekalert.orgacs.org Electrosynthesis also presents a sustainable alternative for aldehyde production, potentially reducing waste and energy consumption. rsc.org
Table 3: Green Chemistry Approaches for Aldehyde Synthesis
| Approach | Traditional Method | Green Alternative |
| Catalyst | Homogeneous, often toxic metal catalysts | Biocatalysts (enzymes), recyclable heterogeneous catalysts researchgate.netmdpi.com |
| Solvent | Volatile organic compounds | Water, ionic liquids, or solvent-free conditions mdpi.com |
| Oxidant | Stoichiometric heavy metal oxidants | Air, O2, nitrogen dioxide, electrochemical methods nih.govacs.orgrsc.org |
| Energy | Often requires high temperatures | Milder reaction conditions, photocatalysis |
Design of Next-Generation Advanced Materials Utilizing this compound as a Functional Monomer or Crosslinker
The aldehyde functionality of this compound makes it a valuable building block for the synthesis of advanced materials. The protected hydroxyl group offers a latent reactive site that can be deprotected for further functionalization.
One area of exploration is the use of this compound as a monomer in polymerization reactions. For example, cationic copolymerization of styrene (B11656) derivatives with benzaldehyde has been shown to produce degradable copolymers. acs.org The acetal linkage in the ethoxyethoxy group could also be designed to be acid-labile, allowing for the creation of degradable polymers. Benzaldehyde derivatives can be immobilized onto polymer backbones to create materials with specific properties, such as antimicrobial activity. nih.govresearchgate.net
Furthermore, this compound can be functionalized to act as a crosslinking agent in the formation of hydrogels and other polymeric networks. researchgate.net The aldehyde can react with amino groups on other polymers to form Schiff base linkages, which are often reversible, leading to self-healing materials. The ability to deprotect the hydroxyl group after polymerization would allow for further modification of the material's properties.
Q & A
Q. Table 1: Typical Reaction Parameters
| Component | Condition/Value | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Catalyst | POCl₃ | |
| Temperature | Reflux (~40°C) | |
| Reaction Time | 6–12 hours | |
| Yield Optimization | Continuous flow reactors (industrial scale) |
How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?
Answer:
- Data Collection : Use single-crystal X-ray diffraction to determine bond lengths, angles, and dihedral angles. For example, similar dialdehydes show aromatic ring dihedral angles of ~78° .
- SHELX Workflow :
Note : SHELX is robust for small molecules, but advanced pipelines (e.g., PHENIX) may complement macromolecular refinements .
What spectroscopic and chromatographic techniques validate the purity and structure of this compound?
Answer:
- NMR :
- ¹H NMR : Aldehyde proton at ~9.8–10.0 ppm; ethoxyethoxy protons as multiplet (δ 3.4–4.2 ppm) .
- ¹³C NMR : Carbonyl carbon at ~190–195 ppm; ether carbons at 60–70 ppm .
- IR : Strong C=O stretch ~1700 cm⁻¹; ether C-O-C ~1100 cm⁻¹ .
- HPLC/MS : Reverse-phase HPLC (C18 column) with MS detection confirms molecular ion ([M+H]⁺) and absence of byproducts .
How do steric and electronic effects of the ethoxyethoxy group influence reactivity in nucleophilic additions?
Answer:
- Steric Effects : The bulky ethoxyethoxy group reduces accessibility to the aldehyde carbonyl, slowing nucleophilic attack (e.g., Grignard reactions) compared to unsubstituted benzaldehyde .
- Electronic Effects : Electron-donating ethoxy groups decrease electrophilicity of the carbonyl, requiring harsher conditions (e.g., acid catalysis) for reactions like aldol condensation .
- Case Study : In 3-ethoxy-4-isobutoxybenzaldehyde, steric hindrance shifts regioselectivity in Suzuki couplings .
How can researchers address contradictions in reported reaction yields for benzaldehyde derivatives?
Answer:
Stepwise Analysis :
Variable Screening : Test solvent polarity, temperature, and catalyst loading (e.g., DMF vs. THF increases yields in similar etherifications by 15–20%) .
Byproduct Identification : Use GC-MS or TLC to detect side products (e.g., over-oxidation or dimerization) .
Scale-Up Adjustments : Transition from batch to flow reactors minimizes heat gradients, improving reproducibility .
Example : In 4-[(4-Methoxybenzyl)oxy]benzaldehyde synthesis, optimized POCl₃ stoichiometry (1.2 equiv) increased yield from 65% to 82% .
What role does hydrogen bonding play in the crystallographic stability of this compound?
Answer:
- Intermolecular Interactions : Weak hydrogen bonds (e.g., C–H⋯O) and CH-π interactions stabilize crystal packing. For example, in dialdehydes, H⋯O distances of 2.8–3.1 Å consolidate 3D networks .
- Graph Set Analysis : Ethoxyethoxy groups may form R₂²(8) motifs with adjacent molecules, enhancing lattice energy .
- Practical Implication : Controlled crystallization (slow evaporation in ethanol) yields single crystals suitable for diffraction studies .
How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to compute Fukui indices for electrophilic/nucleophilic sites .
- MD Simulations : Model solvation effects (e.g., in DMSO) to predict reaction pathways for nucleophilic additions .
- Database Mining : Use Reaxys or SciFinder to identify analogous reactions (e.g., 4-ethoxybenzaldehyde in Knoevenagel condensations) .
What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; aldehyde vapors irritate mucous membranes .
- Spill Management : Neutralize with sodium bisulfite (for aldehydes) and absorb with inert material (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
